Cas no 1353506-72-5 (Ethyl 3-benzyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate)

Ethyl 3-benzyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a heterocyclic compound featuring a fused triazolopyridine core with a benzyl substituent at the 3-position and an ethyl ester group at the 8-position. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry, where it serves as a key intermediate for the development of bioactive molecules. The compound's rigid aromatic framework and functional group compatibility make it valuable for constructing pharmacophores with potential biological activity. Its ester moiety allows for further derivatization, enabling the synthesis of amides, acids, or other derivatives. The benzyl group enhances lipophilicity, which may influence binding affinity in target interactions. Suitable for research-scale applications, it offers a balance of stability and reactivity.
Ethyl 3-benzyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate structure
1353506-72-5 structure
Product Name:Ethyl 3-benzyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
CAS No:1353506-72-5
MF:C16H15N3O2
MW:281.309203386307
MDL:MFCD21090956
CID:4784175
Update Time:2025-10-29

Ethyl 3-benzyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-benzyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
    • ethyl 3-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
    • MDL: MFCD21090956
    • Inchi: 1S/C16H15N3O2/c1-2-21-16(20)13-9-6-10-19-14(17-18-15(13)19)11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3
    • InChI Key: RFXZWNRWKYNIIJ-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CC=CN2C1=NN=C2CC1C=CC=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 357
  • XLogP3: 3.4
  • Topological Polar Surface Area: 56.5

Ethyl 3-benzyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate Pricemore >>

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Additional information on Ethyl 3-benzyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Ethyl 3-benzyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (CAS No. 1353506-72-5): A Comprehensive Overview

Ethyl 3-benzyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (CAS No. 1353506-72-5) is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the triazolopyridine class, a structural motif known for its broad spectrum of biological activities. The unique arrangement of nitrogen atoms in its core structure imparts remarkable chemical and pharmacological properties, making it a valuable scaffold for drug discovery.

TheEthyl 3-benzyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate molecule is characterized by a benzyl substituent at the 3-position and an ethyl ester group at the 8-position of the triazolopyridine ring. This specific configuration enhances its solubility and bioavailability, crucial factors for its potential application in medicinal chemistry. The presence of multiple nitrogen atoms also contributes to its ability to interact with various biological targets, including enzymes and receptors.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions ofEthyl 3-benzyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate with biological targets. Studies have shown that this compound exhibits promising activity against several enzymes involved in cancer progression. Specifically, it has been found to inhibit kinases and other signaling molecules that are critical for tumor growth and metastasis. These findings align with the growing interest in developing small-molecule inhibitors as therapeutic agents.

TheEthyl 3-benzyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate structure also demonstrates potential in addressing inflammatory diseases. In vitro experiments have revealed that it can modulate inflammatory pathways by interacting with transcription factors and cytokines. This capability is particularly relevant given the increasing prevalence of chronic inflammatory conditions worldwide. The benzyl group in the molecule appears to play a key role in these interactions, enhancing its pharmacological efficacy.

In addition to its anti-cancer and anti-inflammatory properties, research has explored the antimicrobial potential ofEthyl 3-benzyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate. Preliminary studies indicate that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This finding is particularly significant in the context of rising antibiotic resistance rates. The triazolopyridine core is known to disrupt bacterial cell wall synthesis and other vital processes, making it an effective antimicrobial agent.

The synthesis ofEthyl 3-benzyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex triazolopyridine ring system. These synthetic approaches ensure that the final product meets high pharmaceutical standards.

The pharmacokinetic profile ofEthyl 3-benzyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate has been thoroughly evaluated through preclinical studies. These studies have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The compound exhibits moderate bioavailability and a favorable half-life when administered orally. Additionally, its metabolic pathways have been characterized using mass spectrometry techniques.

The safety profile ofEthyl 3-benzyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate has been assessed through toxicological studies conducted on animal models. These studies have shown that it is well-tolerated at therapeutic doses with minimal side effects. However, further research is needed to fully understand its long-term safety implications before human clinical trials can commence.

The development of novel drug candidates likeEthyl 3-benzyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate relies heavily on interdisciplinary collaboration between chemists、biologists、and pharmacologists。 The integration of computational modeling、high-throughput screening,and structural biology has accelerated the discovery process significantly。 This compound exemplifies how cutting-edge research can lead to innovative therapeutic solutions for complex diseases.

In conclusion,Ethyl 3-benzyl[1,2,4-triazolo\[4,3-a\]pyridine-8-carboxyrate (CAS No.1353506-72-5) represents a promising candidate for further pharmaceutical development。 Its unique structural features、biological activities,and favorable pharmacokinetic properties make it an attractive scaffold for drug design。 As research continues to uncover new therapeutic applications,this compound holds significant potential for improving patient outcomes across multiple disease areas.

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